ML399

Menin-MLL PPI inhibition Chemical probe optimization Structure-activity relationship

Researchers requiring a validated menin-MLL inhibitor for in vivo target validation face a critical gap: early probes like ML227 lack metabolic stability, while thienopyrimidine-class compounds (e.g., MI-2) remain uncharacterized for systemic use. ML399 (VU0516340) resolves this bottleneck as the first systemically available menin-MLL inhibitor probe, purpose-built for rodent PK/PD and proof-of-mechanism studies. - MLPCN-designated probe with publicly available SAR, DMPK, and ancillary pharmacology data for cross-laboratory reproducibility. - Supplied as the pure (R)-enantiomer (≥98% HPLC), eliminating confounding results from racemic or incorrect stereoisomer preparations. - IC₅₀ of 90 nM in fluorescence polarization assays with validated cell-based activity, suitable for both focused screening and in vivo PK/PD modeling.

Molecular Formula C27H28FN3O2
Molecular Weight 445.5 g/mol
Cat. No. B609167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML399
SynonymsML399;  ML-399;  ML 399;  VU0516340;  VU-0516340;  VU 0516340; 
Molecular FormulaC27H28FN3O2
Molecular Weight445.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H28FN3O2/c28-24-6-3-5-23(19-24)27(32,26-7-1-2-14-30-26)22-12-16-31(17-13-22)15-4-18-33-25-10-8-21(20-29)9-11-25/h1-3,5-11,14,19,22,32H,4,12-13,15-18H2/t27-/m1/s1
InChIKeyYLADDJNCJBCBJE-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML399: Menin-MLL Inhibitor Probe Overview


ML399 (VU0516340) is a small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins, developed as an MLPCN probe optimized from the first-generation inhibitor ML227 [1]. It belongs to the piperidine chemical class and was designed via structure-guided optimization to address the metabolic instability and limited potency of earlier menin-MLL inhibitors [2]. ML399 demonstrates nanomolar inhibitory activity (IC₅₀ = 90 nM) in biochemical assays, improved DMPK parameters, and extended half-life in rodent pharmacokinetic studies, establishing it as the first systemically available menin-MLL inhibitor tool compound for advanced in vivo studies [3].

MLPCN-designated chemical probe with extensive characterization data
First systemically available menin-MLL inhibitor for in vivo mechanism studies
Probe-level characterization context supports pathway interrogation workflows

ML399: DMPK and In Vivo Advantages


Menin-MLL inhibitors vary widely in their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and in-class substitution without rigorous validation risks experimental failure. Early inhibitors such as ML227 exhibited sub-micromolar potency but were limited by poor metabolic stability and rapid clearance, precluding systemic use in vivo [1]. Other chemotypes, such as the thienopyrimidine class (e.g., MI-2), lack comprehensive DMPK characterization, rendering their in vivo utility unknown and precluding direct comparison [2]. Conversely, ML399 was specifically engineered for enhanced DMPK properties, achieving improved half-life in rodent PK studies and enabling the first in vivo proof-of-mechanism studies for this target class [3]. Substituting ML399 with an under-characterized or metabolically unstable analog would compromise the reproducibility of in vivo experiments and invalidate comparisons to the established MLPCN probe standard.

Earlier probe analogs (e.g., ML227)
Metabolic stability and in vivo utility may not transfer; early piperidines lack the DMPK optimization of ML399.
Thienopyrimidine chemotype (e.g., MI-2)
Distinct binding mode (no Trp341 engagement) and limited DMPK characterization may not transfer directly to systemic in vivo studies.
Racemic or (S)-enantiomer mixtures
Enantiomer-specific activity may shift assay interpretation; reported ≥5-fold potency loss for the S-enantiomer in the related ML227 chemotype.

ML399: Head-to-Head Evidence


Biochemical Potency Comparison with ML227

ML399 demonstrates an IC₅₀ of 90 nM in the Menin-MLL fluorescence polarization assay, representing an approximately 9.8-fold improvement in potency over the first-generation probe ML227, which exhibited an IC₅₀ of 883 nM under identical assay conditions [1]. This direct head-to-head comparison from the same MLPCN screening cascade confirms that ML399 is a substantially more potent tool compound for inhibiting the menin-MLL interaction in biochemical assays.

Biochemical Potency vs. ML227
Head-to-head
IC₅₀ 90 nM vs. 883 nM
Head-to-head assay comparison context; ~9.8-fold improved reported potency
Menin-MLL FP assay (AID 2076); identical conditions
Menin-MLL PPI inhibition Chemical probe optimization Structure-activity relationship

DMPK and In Vivo Advantage Over ML227

ML227 was identified as having poor physicochemical and DMPK properties, including metabolic instability that precluded systemic in vivo applications [1]. In contrast, ML399 was optimized using a structure-guided approach to improve DMPK parameters, resulting in extended half-life in rodent PK studies [2]. While exact numerical half-life values for ML399 are not publicly disclosed in the primary literature, the probe report explicitly states that ML399 is 'the first in vivo probe' for menin-MLL inhibition, a designation ML227 did not achieve [3]. This DMPK improvement is the primary differentiator enabling animal model studies that were not possible with the earlier probe.

In Vivo Advantage Over ML227
Head-to-head
First in vivo probe vs. not systemically suitable
In vivo model-response study context; supports rodent PK/PD investigation
Rodent PK studies; MLPCN probe designation criteria
Pharmacokinetics Drug metabolism In vivo probe validation

Binding Mode Differentiation vs. MI-2

The piperidine class (including ML399) engages a unique hydrogen bond with Trp341 in the menin MLL-binding pocket, an interaction not utilized by the thienopyrimidine class (e.g., MI-2) [1]. This differential binding feature allows ML399 and related piperidines to occupy the tail group pocket and may confer enhanced potency and distinct SAR opportunities [2]. In contrast, MI-2 and its analogs do not occupy this Trp341 pocket. Additionally, MI-2 exhibits weaker cellular activity (GI₅₀ ~5 µM in MLL-transduced bone marrow cells) compared to the nanomolar biochemical potency of ML399, and its DMPK profile remains largely uncharacterized [3].

Binding Mode vs. MI-2
Class-level
Unique Trp341 H-bond engagement
Binding-site context may differ; piperidine and thienopyrimidine classes not functionally interchangeable
Crystallography and molecular modeling data
Structure-based drug design Binding mode Protein-ligand interactions

Probe Utility vs. Clinical-Stage Inhibitors

Clinical-stage menin inhibitors such as MI-463 (IC₅₀ = 15.3 nM, Kd = 9.9 nM) and MI-503 (IC₅₀ = 14.7 nM, Kd = 9.3 nM) exhibit significantly higher potency (approximately 6-fold lower IC₅₀) and are orally bioavailable [1]. However, ML399 (IC₅₀ = 90 nM) is specifically designated as an MLPCN chemical probe optimized for in vivo proof-of-mechanism studies in academic research settings [2]. Unlike clinical candidates, which may be subject to restricted availability, intellectual property constraints, or proprietary formulation requirements, ML399 is positioned as an accessible tool compound for fundamental target validation and pathway interrogation [3]. The choice between ML399 and more potent clinical-stage inhibitors depends on the experimental objective: ML399 offers a validated, well-characterized probe for reproducible academic research, while MI-463/MI-503 represent advanced leads for translational studies.

Probe Utility vs. Clinical Leads
Cross-study
MLPCN probe (IC₅₀ 90 nM) vs. clinical leads (~15 nM)
Probe-status context; accessible tool for target validation vs. advanced translational leads
Data to verify for individual experimental objectives
Chemical probe Tool compound Target validation

Stereospecific Activity: (R)-Enantiomer vs. Racemate

The menin-MLL inhibitory activity of this piperidine chemotype is stereospecific. For the related first-generation probe ML227, chiral separation revealed that the R-enantiomer retained activity comparable to the racemate (IC₅₀ ~0.9 µM), whereas the S-enantiomer was 5–10x less potent (IC₅₀ = 45 µM) [1]. ML399 is supplied as the pure (R)-enantiomer, as specified in its IUPAC name (R)-4-(3-(4-((3-fluorophenyl)(hydroxy)(pyridin-2-yl)methyl)piperidin-1-yl)propoxy)benzonitrile . Procurement of racemic or S-enantiomer mixtures would result in significantly reduced inhibitory activity (estimated ≥5-fold loss in potency based on ML227 enantiomer data) and confound experimental interpretation.

(R)-Enantiomer vs. Racemate
Class-level
Estimated ≥5-fold potency loss for S-enantiomer
Enantiomer-attribution review; stereochemical-control context supports reproducible results
Based on ML227 enantiomer separation data
Stereochemistry Enantiomer specificity Chiral separation

Balanced Potency and DMPK vs. Earlier Piperidines

Early members of the hydroxymethyl piperidine series (e.g., compounds leading to ML227) exhibited good inhibitory activity (IC₅₀ in the 0.8–5 µM range) but uniformly demonstrated poor physicochemical properties and rapid metabolic clearance [1]. Through iterative structure-guided optimization, key substituents were modified to yield ML399, which maintains nanomolar potency (IC₅₀ = 90 nM) while achieving improved in vitro DMPK parameters and extended half-life in rodent PK studies [2]. The full SAR characterization of this series is described in the primary probe report [3]. This balanced profile—combining potent target engagement with acceptable PK properties—is the result of specific chemical modifications not present in earlier, less optimized piperidine analogs.

Balanced Potency vs. Earlier Piperidines
Head-to-head
~10-fold potency improvement + DMPK optimization
Lead-optimization context; earlier analogs not equivalent substitutes
SAR campaign and rodent PK data
Lead optimization DMPK Structure-activity relationship

ML399: Recommended Applications


In Vivo Proof-of-Mechanism in MLL Leukemia

ML399 is the first systemically available menin-MLL inhibitor probe, validated for in vivo use in rodent models. Researchers conducting target validation or pathway interrogation studies in animal models of MLL-rearranged leukemia should prioritize ML399 over earlier probes (e.g., ML227) due to its improved DMPK parameters and extended half-life [1]. This enables sustained target engagement in vivo, which is essential for assessing the therapeutic potential of menin-MLL inhibition in a physiologically relevant context.

Biochemical and Cellular Screening Applications

For high-throughput or focused screening campaigns requiring a reproducible, well-documented chemical probe, ML399 offers an IC₅₀ of 90 nM in fluorescence polarization assays and validated cell-based activity [1]. Its MLPCN probe designation ensures that extensive characterization data (including SAR, DMPK, and ancillary pharmacology) are publicly available, facilitating experimental design and data interpretation [2]. This standardization is critical for comparing results across laboratories and building upon established literature.

Structure-Based Drug Design and Binding Mode Studies

ML399 belongs to the piperidine class of menin-MLL inhibitors, which engages a unique hydrogen bond with Trp341 in the menin binding pocket—an interaction not utilized by the thienopyrimidine class (e.g., MI-2) [1]. Researchers investigating structure-activity relationships or designing novel menin-MLL inhibitors can leverage ML399's distinct binding mode and the published crystallographic data for this chemotype [2]. This enables rational design of analogs that maintain this key interaction while exploring new chemical space.

Stereochemistry-Controlled Experimental Design

ML399 is supplied as the pure (R)-enantiomer, which is essential for studies requiring stereospecific activity. Data from the related probe ML227 demonstrate that the S-enantiomer is 5–10x less potent (IC₅₀ = 45 µM) than the R-enantiomer [1]. Researchers conducting dose-response studies, target engagement assays, or in vivo PK/PD modeling should ensure the use of ML399 (or a verified (R)-enantiomer) to avoid confounding results from racemic or incorrect stereoisomer preparations [2].

Application
Selection Property
Validation Focus
In Vivo MLL Pathway Mechanism Studies
Systemically available probe status
DMPK and in vivo target engagement review
Biochemical and Cell-Based Screening Studies
Standardized MLPCN probe characterization
Assay reproducibility and literature cross-reference
Structure-Based Drug Design Research
Piperidine-class Trp341 binding mode
Binding-site engagement and SAR characterization
Stereochemistry-Controlled Experimental Design
Pure (R)-enantiomer supply
Enantiomer identity and activity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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